(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone
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Overview
Description
(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone is a complex organic compound that belongs to the class of imidazoisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an α-halocarbonyl compound, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as potassium hydroxide and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction . The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2’-hydroxyphenyl)imidazo[1,2-a]pyridine: Shares a similar imidazo structure but differs in the position of the hydroxyphenyl group.
(1’- (4- (2- (1-ethylpyrrolidin-3-yl)ethoxy)phenyl)-6’-hydroxy-1’,4’-dihydro-2’H-spiro [cyclopropane-1,3’-isoquinolin]-2’-yl) (phenyl)methanone: Another complex isoquinoline derivative with distinct substituents.
Uniqueness
(2-Hydroxyphenyl)(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
62284-00-8 |
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Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-(3-phenylimidazo[2,1-a]isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C24H16N2O2/c27-20-13-7-6-12-19(20)23(28)21-22(17-9-2-1-3-10-17)26-15-14-16-8-4-5-11-18(16)24(26)25-21/h1-15,27H |
InChI Key |
JWSNAPVSGZLBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
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